2-(pyrimidin-5-yl)cyclohexan-1-ol
Description
Properties
CAS No. |
1251334-44-7 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclohexanone as a Starting Material
Cyclohexanone undergoes nucleophilic addition or condensation reactions to integrate heterocyclic groups. For example, the reaction of cyclohexanone with pyrimidine-5-carbaldehyde under basic conditions (e.g., KOH/EtOH) yields an intermediate aldol adduct, which is subsequently reduced using NaBH₄ or catalytic hydrogenation to produce 2-(pyrimidin-5-yl)cyclohexan-1-ol. This method achieves moderate yields (45–60%) but requires careful control of reaction stoichiometry to avoid over-reduction.
Cyclohexene Oxide Ring-Opening
Epoxide ring-opening strategies offer an alternative pathway. Treating cyclohexene oxide with pyrimidin-5-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates a diol intermediate, which is selectively oxidized to the target alcohol using MnO₂. This method provides higher regioselectivity (>80%) but necessitates cryogenic conditions and specialized equipment.
Pyrimidine Ring Construction
Building the pyrimidine ring directly onto the cyclohexanol framework is a widely adopted strategy.
Biginelli-like Condensation
A modified Biginelli reaction condenses cyclohexanol-1-carbaldehyde, thiourea, and a β-keto ester under acidic conditions (e.g., HCl/AcOH) to form a dihydropyrimidine intermediate. Subsequent dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic pyrimidine ring. This method achieves yields of 50–65%, though scalability is limited by the cost of DDQ.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates pyrimidine formation. A mixture of cyclohexanol derivatives, 3-aminopyrazole, and CH₃ONa in DMSO heated at 100°C for 10 minutes under microwave conditions produces this compound with 70–75% yield. This method reduces reaction times from hours to minutes and minimizes side products.
Coupling Strategies
Cross-coupling reactions enable precise integration of pre-formed pyrimidine and cyclohexanol units.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 5-bromopyrimidine with cyclohexanol-2-amine derivatives in the presence of Xantphos ligand and Cs₂CO₃ at 110°C achieves C–N bond formation. Yields range from 55% to 70%, with catalyst loading (5–10 mol%) being a critical cost factor.
Suzuki-Miyaura Coupling
Aryl boronic esters of pyrimidine-5-yl groups react with bromocyclohexanol derivatives under Pd(PPh₃)₄ catalysis in toluene/EtOH. This method offers excellent functional group tolerance and yields up to 85%. Optimized conditions include 1.5 equiv of boronic ester and 3Å molecular sieves to absorb moisture.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (DCM:MeOH gradients) effectively isolates the target compound from byproducts like diastereomers or over-oxidized species. High-performance liquid chromatography (HPLC) with C18 columns further purifies the product to >95% purity for pharmacological studies.
Crystallization
Recrystallization from ethyl acetate/hexane mixtures produces single crystals suitable for X-ray diffraction analysis, confirming the stereochemistry at the cyclohexanol C1 position.
Industrial-Scale Synthesis
The patent-pending process WO2014023681A1 outlines a cost-effective route emphasizing halogenation and desolvation. Key steps include:
-
Condensation : Low-cost starting materials form a 4,6-dihydroxypyrimidine intermediate.
-
Deprotection : Amino group liberation via acid hydrolysis.
-
Halogenation : Treatment with POCl₃ or PBr₃ at 70–140°C introduces halogens, enhancing reactivity for subsequent coupling.
-
Desolvation : Solvent removal under vacuum ensures product stability.
This method achieves 79% yield for analogous compounds and is adaptable to continuous flow systems for large-scale production.
Comparative Analysis of Methods
Chemical Reactions Analysis
2-(pyrimidin-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclohexanol moiety may yield cyclohexanone derivatives, while substitution reactions on the pyrimidine ring can produce various substituted pyrimidines .
Scientific Research Applications
2-(pyrimidin-5-yl)cyclohexan-1-ol has a wide range of scientific research applications due to its unique structure and properties. Some of the key applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2) and exerting anti-inflammatory effects . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-ol (CAS 1342648-38-7)
This analogue replaces the pyrimidine ring with a methyl-substituted pyrazole group. The molecular formula is C10H16N2O (MW: 180.25), differing from 2-(pyrimidin-5-yl)cyclohexan-1-ol in both heterocyclic substituent and steric bulk .
2-(Pyrimidin-5-yl)-thiopyrimidine Derivatives
Patented derivatives, such as 2-(pyrimidin-5-yl)-thiopyrimidines, replace the cyclohexanol moiety with a thiopyrimidine scaffold. These compounds exhibit Hsp70/Hsc70 modulation activity, highlighting the pharmacological relevance of the pyrimidine motif .
Data Table: Structural and Functional Comparison
Research Findings and Key Differences
Electronic and Solubility Profiles
- Pyrimidine vs. However, pyrimidine’s aromaticity may reduce solubility in aqueous media.
- Stereochemistry: The racemic form of this compound suggests possible enantiomer-specific bioactivity, a factor absent in the non-chiral pyrazole analogue .
Pharmacological Relevance
- Hsp70/Hsc70 Modulation : While 2-(pyrimidin-5-yl)-thiopyrimidine derivatives directly target Hsp70/Hsc70 for anti-proliferative applications , this compound’s activity remains speculative but structurally plausible due to shared pyrimidine motifs.
- Therapeutic Potential: The pyrazole analogue lacks reported activity, underscoring the critical role of the pyrimidine ring in mediating protein interactions .
Biological Activity
2-(Pyrimidin-5-yl)cyclohexan-1-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article reviews the biological activity of this compound, supported by recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as a cyclohexanol derivative with a pyrimidine ring substituted at the 5-position. This configuration is significant for its biological interactions.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is a key target in inflammatory processes.
Key Findings:
- Inhibition of COX Activity: Compounds structurally related to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, certain derivatives demonstrated IC50 values as low as 0.04 μmol for COX-2 inhibition, indicating strong anti-inflammatory potential .
Table 1: Comparison of IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A (related) | 0.03 ± 0.02 | 0.02 ± 0.01 |
| Compound B (related) | 0.05 ± 0.03 | 0.04 ± 0.02 |
| This compound | TBD | TBD |
Neuroprotective Activity
In addition to its anti-inflammatory effects, research has suggested potential neuroprotective properties for compounds similar to this compound. For example, pyrimidine derivatives have been investigated for their ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology.
Case Study:
A study investigating the inhibition of BACE1 revealed that certain pyrimidine derivatives exhibited strong inhibitory activity with IC50 values in the nanomolar range (e.g., IC50 = 5 nM). These findings suggest that modifications in the pyrimidine structure can enhance neuroprotective effects, making it a candidate for further development in Alzheimer's therapeutics .
Structure–Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is closely linked to their structural features. Research indicates that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity by improving binding affinity to target enzymes.
Table 2: SAR Insights for Pyrimidine Derivatives
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased COX inhibition |
| Halogen substituents | Variable effects; often reduce activity |
| Alkyl groups | Generally enhance lipophilicity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(pyrimidin-5-yl)cyclohexan-1-ol?
- Methodological Answer : Synthesis typically involves coupling a pyrimidine derivative with a functionalized cyclohexanol precursor. For example, the racemic form (rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol) is synthesized via multi-step organic reactions, including nucleophilic substitution or metal-catalyzed cross-coupling. Key steps require precise control of reaction conditions (e.g., temperature, pH, and catalysts like palladium) to optimize yield and purity. Post-synthesis purification often employs column chromatography or crystallization .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase methods (e.g., using Newcrom R1 columns) effectively separate and quantify the compound .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : Resolves absolute stereochemistry; SHELX software is widely used for structure refinement .
Q. What physicochemical properties influence the compound’s reactivity and bioavailability?
- Methodological Answer :
- LogP : Estimated ~2.5 (moderate lipophilicity), suggesting balanced membrane permeability and solubility .
- Hydrogen Bonding : The hydroxyl and pyrimidine groups enable interactions with biological targets (e.g., enzymes) and influence crystallization behavior.
- Thermal Stability : Differential Scanning Calorimetry (DSC) assesses decomposition points, critical for storage and handling.
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and how do their biological activities differ?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) for enantiomeric separation.
- Biological Assays : Test isolated enantiomers in vitro (e.g., enzyme inhibition assays) to evaluate stereospecific activity. Computational docking studies predict binding affinities to targets like HSP70/HSC70 modulators, as seen in structurally related pyrimidine derivatives .
Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion or slow evaporation with solvents of varying polarity (e.g., ethanol/water mixtures).
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattices.
- SHELX Refinement : Apply restraints and constraints during refinement to address disorder or twinning, common in flexible cyclohexanol derivatives .
Q. How can computational modeling predict the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to active sites (e.g., kinase domains). Pyrimidine’s aromatic ring may engage in π-π stacking, while the hydroxyl group forms hydrogen bonds.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time; analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Studies : Corrogate structural features (e.g., substituent effects on pyrimidine) with activity data from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
